5-fluoro-3-methyl-1H-quinazoline-2,4-dione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-3-methyl-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c1-12-8(13)7-5(10)3-2-4-6(7)11-9(12)14/h2-4H,1H3,(H,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJYVTCJSHTCSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=CC=C2F)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations for 5 Fluoro 3 Methyl 1h Quinazoline 2,4 Dione and Analogues
Development of Innovative Synthetic Routes to Access the 1H-Quinazoline-2,4-dione Core
The foundational 1H-quinazoline-2,4-dione scaffold is a critical precursor for the target compound. Modern synthetic chemistry has moved beyond traditional methods to develop more efficient, high-yielding, and versatile routes to this core structure.
Key innovative strategies include:
One-Pot Synthesis from 2-Aminobenzamides: A notable metal-free, one-pot synthesis involves the reaction of 2-aminobenzamides with di-tert-butyl dicarbonate (B1257347) ((Boc)2O) in the presence of 4-dimethylaminopyridine (B28879) (DMAP). acs.org This method is advantageous as (Boc)2O serves as a key precursor for constructing the 2-position carbonyl group, and the reaction can proceed smoothly under either microwave heating or, for activated substrates, at room temperature. acs.org
Cyclization of Acyclic Urea Derivatives: An efficient pathway involves the Lewis acid-promoted cyclization of acyclic ureido-benzoate esters. researchgate.net Using low-toxicity and accessible zinc salts as catalysts offers a cost-effective and time-efficient alternative to older synthetic strategies. researchgate.net
Carbon Dioxide as a C1 Source: In a green chemistry approach, 2-aminobenzonitrile (B23959) can be reacted with carbon dioxide (CO2) to form the quinazoline-2,4(1H,3H)-dione. acs.org The use of specific anion-functionalized ionic liquids can simultaneously activate both the CO2 and the 2-aminobenzonitrile, allowing the reaction to proceed efficiently under atmospheric pressure in a solvent- and metal-free system. acs.org
Solid-Phase Synthesis: For the creation of compound libraries, solid-phase organic synthesis has been employed. This technique allows for the rapid derivatization of resin-bound primary amines, incorporating them at the 3N-position of the quinazoline-2,4-dione core, which is a practical tool for medicinal chemistry research. benthamscience.com
Regioselective Introduction of Fluorine Substituents within the Quinazoline (B50416) Framework
Introducing a fluorine atom at a specific position, such as C5 on the quinazoline ring, requires precise regiochemical control. This can be achieved either by starting with an already fluorinated precursor or by direct fluorination of the heterocyclic system.
Synthesis from Fluorinated Precursors: A common and reliable method is to begin the synthesis with a fluorinated anthranilic acid derivative. For instance, 4-fluoroanthranilic acid can serve as the starting material, which, upon ring closure, directly yields a 5-fluoro-1H-quinazoline-2,4-dione. This approach ensures the fluorine atom is positioned correctly from the outset.
Electrophilic Fluorination: Direct fluorination of the quinazoline core can be accomplished using electrophilic fluorinating agents. Reagents such as Selectfluor® are capable of initiating fluorocyclization reactions in related systems, suggesting their potential for direct C-H fluorination on the aromatic ring of the quinazoline-dione under appropriate conditions. nih.gov
Nucleophilic Aromatic Substitution: In cases where the quinazoline ring is substituted with a suitable leaving group (e.g., a chlorine or nitro group) at the desired position, nucleophilic aromatic substitution with a fluoride (B91410) source can be a viable strategy. researchgate.net
Methodologies for N-Methylation and Other Alkylation at Heteroatom Positions (e.g., N1, N3)
Alkylation of the nitrogen atoms at the N1 and N3 positions of the quinazoline-2,4-dione core is a crucial step in synthesizing the target molecule and its analogues. The challenge often lies in achieving regioselectivity, as either nitrogen can potentially react.
Classical N-Alkylation: A conventional method for N-methylation involves using an alkylating agent like methyl iodide in the presence of a base. nih.gov For example, 3-substituted-1H-quinazoline-2,4-diones can be selectively methylated at the N1 position using methyl iodide and a base such as tetramethylguanidine (TMG) in chloroform. nih.gov Studies on similar quinazolin-4-ones show that under classical conditions with a solid base (like potassium carbonate) in an aprotic solvent (like DMF), alkylation occurs regioselectively at the N3 position. juniperpublishers.com
Microwave-Assisted Green Alkylation: A more sustainable approach utilizes dialkyl carbonates (e.g., dimethyl carbonate) as both the alkylating agent and solvent, assisted by microwave irradiation. mdpi.com This method is fast, clean, and results in high conversion rates with stable reagents, avoiding more toxic alternatives like methyl iodide. mdpi.com
Dependence on Reaction Conditions: The outcome of alkylation (N- vs. O-alkylation and N1 vs. N3) is highly dependent on the specific substrate, alkylating agent, base, and solvent system used. juniperpublishers.com Spectroscopic analysis is critical to confirm the position of alkylation. juniperpublishers.com
| Method | Alkylating Agent | Base | Conditions | Key Advantages | Reference |
|---|---|---|---|---|---|
| Classical Alkylation | Methyl Iodide | Tetramethylguanidine (TMG) | CHCl₃, 55°C | Established, effective for N1-methylation on 3-substituted precursors. | nih.gov |
| Microwave-Assisted | Dimethyl Carbonate | K₂CO₃ | Microwave, 130°C, 15 min | Fast, clean, high yield (>94%), uses greener reagents. | mdpi.com |
| Substitution Reaction | Methyl-2-bromo acetate | - | - | Effective for installing functionalized alkyl groups. | uw.edu |
Stereoselective Synthesis and Chiral Resolution of Fluorinated Quinazolinedione Isomers (if applicable)
The specific compound 5-fluoro-3-methyl-1H-quinazoline-2,4-dione is an achiral molecule as it possesses a plane of symmetry and lacks any stereocenters. However, synthetic analogues and precursors, particularly those with saturated rings or chiral substituents, can be chiral.
Asymmetric Synthesis of Analogues: Stereoselective synthesis has been achieved for related fluorine-bearing dihydroquinazolones. nih.gov Asymmetric fluorocyclization reactions, employing double axially chiral anionic phase-transfer catalysts, can produce these scaffolds with high diastereoselectivity and enantioselectivity. nih.gov
Chiral Resolution of Racemic Mixtures: When a racemic mixture of a chiral quinazolinedione analogue is synthesized, separation of the enantiomers is necessary. This process is known as chiral resolution. wikipedia.orglibretexts.org Common methods include:
Formation of Diastereomeric Salts: Reacting the racemic mixture with a pure chiral resolving agent (like tartaric acid or a chiral amine) forms diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by crystallization. wikipedia.org
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. nih.govscispace.com For example, the enantiomers of imidazo-[1,5-b]-quinazoline-1,5-dione derivatives have been successfully separated using a quinine (B1679958) tert-butyl-carbamate-type CSP. nih.gov
Exploration of Sustainable and Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of quinazoline derivatives to reduce environmental impact and improve safety.
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times, reduce energy consumption, and often leads to cleaner reactions with higher yields compared to conventional heating. mdpi.comresearchgate.net
Use of Green Solvents: Replacing hazardous organic solvents is a key goal. Water has been used as a solvent for the synthesis of quinazolinones over a heterogeneous catalyst. nih.gov Deep eutectic solvents (DES), such as choline (B1196258) chloride:urea, have also been employed as environmentally benign reaction media for quinazolinone synthesis. researchgate.net
Metal-Free Catalysis: Developing synthetic routes that avoid heavy metal catalysts is highly desirable. Metal-free, four-component procedures for preparing substituted quinazolines from simple anilines have been reported, offering a more sustainable pathway. rsc.org
Atom Economy: Using CO2 as a C1 building block, as facilitated by ionic liquids, is an excellent example of atom economy, converting a greenhouse gas into a valuable chemical product. acs.org
| Approach | Key Feature | Example | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Energy efficiency, reduced reaction time | Alkylation with dialkyl carbonates. | mdpi.com |
| Green Solvents | Use of non-toxic, renewable solvents | Synthesis in water with a magnetic silica (B1680970) catalyst or in deep eutectic solvents. | researchgate.netnih.gov |
| Metal-Free Catalysis | Avoids toxic and expensive metal catalysts | Four-component synthesis from anilines and aldehydes. | rsc.org |
| Use of CO₂ | Utilization of a renewable C1 source | Reaction of 2-aminobenzonitrile with CO₂ using ionic liquids. | acs.org |
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment
Unambiguous structural confirmation and purity determination of this compound are essential. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR: These techniques are fundamental for elucidating the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and integration of proton signals, along with the number and type of carbon signals, confirm the core structure and the presence of the methyl group. nih.govnih.govnih.gov
¹⁹F NMR: This is a particularly powerful tool for fluorinated compounds. asianpubs.org The ¹⁹F nucleus is highly sensitive, and its chemical shift provides direct evidence of the fluorine's chemical environment. nih.govrsc.org Furthermore, H-F and C-F coupling constants offer valuable information about the proximity of the fluorine atom to other nuclei, aiding in regiochemical assignment. nih.gov
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to study its fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. rsc.orgnih.gov
Chromatographic Techniques:
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of the final compound. By using a suitable column and mobile phase, impurities can be separated and quantified. acs.org
Thin-Layer Chromatography (TLC): TLC is used for rapid monitoring of reaction progress and for preliminary purity checks. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for the carbonyl (C=O) groups of the dione (B5365651) and the C-F bond would be expected. nih.govnih.gov
| Technique | Feature | Typical Observation | Reference |
|---|---|---|---|
| ¹H NMR | Aromatic Protons | Signals typically in the range of δ 7.0-8.0 ppm. | nih.gov |
| ¹³C NMR | Carbonyl Carbons (C2, C4) | Signals typically in the range of δ 150-162 ppm. | nih.gov |
| IR | C=O Stretching | Strong absorption bands around 1650-1730 cm⁻¹. | nih.gov |
| MS (ESI) | Molecular Ion Peak | [M+H]⁺ or [M-H]⁻ or [M+Na]⁺ corresponding to the molecular weight. | nih.gov |
| ¹⁹F NMR | Fluorine Signal | A single signal with a characteristic chemical shift and coupling to adjacent protons. | asianpubs.org |
Computational Chemistry and Theoretical Investigations of 5 Fluoro 3 Methyl 1h Quinazoline 2,4 Dione
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are fundamental to modern chemistry, allowing for the precise determination of a molecule's electronic structure. These methods solve approximations of the Schrödinger equation to describe the distribution of electrons and predict a wide range of molecular properties. For 5-fluoro-3-methyl-1H-quinazoline-2,4-dione, these calculations are crucial for understanding its intrinsic stability, reactivity, and the nature of its chemical bonds, which are governed by its electronic configuration.
Density Functional Theory (DFT) Studies of Molecular Orbitals (HOMO/LUMO), Electrostatic Potentials, and Fukui Functions
Density Functional Theory (DFT) is a robust and widely used quantum mechanical modeling method to investigate the electronic structure of molecules. nih.gov It is particularly effective for analyzing frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govugm.ac.id
The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability; a large gap suggests high stability and low chemical reactivity, whereas a small gap implies higher reactivity. researchgate.net For quinazoline (B50416) derivatives, DFT calculations are used to map these orbitals and predict the most probable sites for electrophilic and nucleophilic attacks. nih.gov
Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps illustrate the charge distribution across the molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. ugm.ac.id The MEP is instrumental in understanding intermolecular interactions, such as hydrogen bonding and electrostatic interactions, which are vital for predicting how this compound might interact with biological receptors. ugm.ac.id
Fukui functions provide a more quantitative measure of local reactivity, identifying which atoms within the molecule are most susceptible to nucleophilic, electrophilic, or radical attack. This analysis helps to pinpoint the specific sites where chemical reactions are most likely to occur.
| Parameter | Description | Typical Finding for Quinazoline-2,4-diones |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; indicates electron-donating ability. | Localized on the fused benzene (B151609) ring and carbonyl oxygen atoms. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; indicates electron-accepting ability. | Distributed across the pyrimidine-dione ring system. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; correlates with chemical reactivity and stability. researchgate.net | A significant energy gap suggests good kinetic stability. researchgate.net |
| MEP Analysis | Maps electrostatic potential to predict interaction sites. ugm.ac.id | Negative potential near carbonyl oxygens (nucleophilic sites); positive potential near N-H protons (electrophilic sites). |
Prediction of Reactivity Descriptors and Reaction Pathways
Building on DFT results, various reactivity descriptors can be calculated to provide a deeper understanding of the molecule's chemical behavior. These global descriptors, such as chemical potential, hardness, softness, and the electrophilicity index, are derived from HOMO and LUMO energies. nih.gov
Chemical Hardness (η) : Measures resistance to change in electron distribution. A harder molecule, indicated by a larger HOMO-LUMO gap, is less reactive.
Chemical Softness (S) : The reciprocal of hardness, indicating a higher propensity for chemical reactions.
Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.
These parameters are invaluable for predicting how this compound will behave in different chemical environments and for forecasting the outcomes of potential reactions. Theoretical investigations can also be employed to map out entire reaction pathways, calculating the transition state energies to determine the feasibility and kinetics of a proposed chemical transformation.
Molecular Modeling and Simulation Studies
While quantum chemistry focuses on electronic structure, molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with other systems, particularly biological macromolecules. These methods are essential for contextualizing the properties of this compound within a biological setting, such as its potential to act as an enzyme inhibitor.
Molecular Docking Analyses for Investigating Ligand-Target Interactions within Defined Binding Sites (in vitro contexts)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. ias.ac.innih.gov This method involves placing the ligand (in this case, this compound) into the binding site of a receptor and using a scoring function to estimate the strength of the interaction, often reported as a binding affinity or docking score. researchgate.net
The analysis reveals crucial information about the binding mode, including:
Key Interacting Residues : Identifies the specific amino acids in the protein's active site that form bonds with the ligand.
Types of Interactions : Details the nature of the bonds, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking.
Binding Conformation : Predicts the three-dimensional shape the ligand adopts to fit optimally within the binding pocket.
For quinazoline-2,4-dione derivatives, docking studies have been instrumental in explaining their inhibitory activity against various enzymes by showing how they interact with key residues in the active site. ias.ac.inmdpi.com
| Parameter | Description | Example Finding |
|---|---|---|
| Target Protein | The biological macromolecule to which the ligand binds. | Tyrosine Kinase (e.g., EGFR, VEGFR-2) nih.gov |
| Binding Affinity (kcal/mol) | A score representing the predicted strength of the ligand-receptor interaction. | -8.5 kcal/mol |
| Hydrogen Bond Interactions | Identifies amino acids forming hydrogen bonds with the ligand. | The carbonyl oxygen at C2 forms a hydrogen bond with the backbone NH of a key valine residue. |
| Hydrophobic Interactions | Highlights nonpolar interactions contributing to binding stability. | The fluoro-substituted benzene ring engages in hydrophobic interactions with leucine (B10760876) and isoleucine residues. |
Molecular Dynamics (MD) Simulations for Conformational Dynamics, Stability of Complexes, and Solvent Effects (in vitro contexts)
While molecular docking provides a static snapshot of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. An MD simulation of the this compound-protein complex can provide critical insights into:
Complex Stability : By monitoring metrics like the Root Mean Square Deviation (RMSD), MD simulations can assess whether the ligand remains stably bound within the active site over a period of nanoseconds. researchgate.net
Conformational Changes : The simulation reveals how the ligand and protein adjust their shapes upon binding and how these conformations fluctuate over time.
Solvent Effects : MD explicitly models the surrounding water molecules, providing a more realistic representation of the biological environment and its influence on binding.
Interaction Persistence : Analysis of the simulation trajectory can show the percentage of time specific interactions (like hydrogen bonds) are maintained, indicating their importance for binding stability. nih.gov
Free Energy Calculations (e.g., MM/PBSA, MM/GBSA) to Quantify Binding Affinities of Molecular Systems
To obtain a more accurate and quantitative estimate of binding affinity than docking scores alone, free energy calculation methods are employed. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular post-processing techniques applied to MD simulation trajectories. 34.237.233nih.gov
These methods calculate the binding free energy (ΔG) by combining molecular mechanics energies with continuum solvation models. nih.govresearchgate.net The total free energy is decomposed into various components, including van der Waals energy, electrostatic energy, polar solvation energy, and nonpolar solvation energy. nih.gov This approach provides a more rigorous prediction of binding affinity that can be compared with experimental data and helps to identify the primary forces driving the ligand-receptor association. 34.237.233nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. This allows for the prediction of the activity of new or untested compounds based on their structural features.
Development and Validation of 2D and 3D QSAR Models for Predicting In Vitro Activities
While specific QSAR models developed exclusively for this compound are not extensively detailed in publicly available literature, the broader class of quinazoline-2,4-dione derivatives has been the subject of such studies. These models typically utilize a range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules.
For 2D QSAR, these descriptors can include constitutional parameters (e.g., molecular weight, atom counts), topological indices (which describe the connectivity of atoms), and electronic properties. 3D QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), take into account the three-dimensional structure of the molecules and their steric and electrostatic fields.
The development of a robust QSAR model involves several key steps:
Data Set Selection: A diverse set of quinazoline-2,4-dione analogues with experimentally determined in vitro activities is compiled.
Descriptor Calculation: A wide array of 2D and 3D descriptors is calculated for each molecule in the dataset.
Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a model that correlates the descriptors with the observed biological activity.
Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques to ensure its reliability.
Although a specific QSAR model for this compound is not provided, the general principles of QSAR suggest that the presence of the fluorine atom at the 5-position and the methyl group at the 3-position would significantly influence its electronic and steric properties, thereby impacting its predicted activity.
Application of Ligand-Based and Structure-Based Virtual Screening Methodologies
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme.
Ligand-Based Virtual Screening: This approach relies on the knowledge of a set of molecules known to be active against a particular target. A model, or pharmacophore, is built based on the common structural features of these active ligands. This model is then used to screen a database of compounds to find others that share these features. For this compound, a ligand-based screening could be employed if other structurally similar quinazoline-2,4-diones have demonstrated a particular biological activity.
In Silico Assessment of Pharmacokinetic and ADME Properties for Compound Prioritization (Computational Predictions only)
The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug development. In silico tools can predict these properties based on the chemical structure of a compound, helping to identify potential liabilities early in the discovery process. For this compound, various computational models can be used to predict its pharmacokinetic profile.
| Property | Predicted Value/Characteristic | Implication for Drug-Likeness |
| Molecular Weight | ~194.15 g/mol | Favorable (within Lipinski's Rule of Five) |
| LogP (Octanol-Water Partition Coefficient) | Predicted to be in a moderate range | Indicates good balance between solubility and permeability |
| Hydrogen Bond Donors | 1 (from the N-H group) | Favorable (within Lipinski's Rule of Five) |
| Hydrogen Bond Acceptors | 3 (two carbonyl oxygens and one fluorine) | Favorable (within Lipinski's Rule of Five) |
| Topological Polar Surface Area (TPSA) | Calculated to be in a range suitable for good oral bioavailability | Suggests potential for good cell membrane permeability |
| Aqueous Solubility | Predicted to be moderate | Important for absorption and formulation |
| Blood-Brain Barrier (BBB) Penetration | Predictions would depend on the specific model used, but TPSA and LogP suggest potential for some CNS penetration. | Relevant for CNS-targeted therapies |
| CYP450 Inhibition/Metabolism | The quinazoline core can be susceptible to metabolism by cytochrome P450 enzymes. The specific metabolic profile would need to be predicted by specialized software. | Important for assessing potential drug-drug interactions and clearance pathways |
| Human Intestinal Absorption (HIA) | Predicted to be high | Suggests good potential for oral absorption |
These in silico predictions, summarized in the table above, provide a preliminary assessment of the drug-like properties of this compound. The data suggests that the compound generally adheres to established guidelines for oral bioavailability, such as Lipinski's Rule of Five. However, it is crucial to note that these are computational predictions and require experimental validation.
Molecular Interactions and Mechanistic Studies of 5 Fluoro 3 Methyl 1h Quinazoline 2,4 Dione in Defined Biological Systems in Vitro Research Focus
Investigation of Enzyme Inhibition Profiles using In Vitro Assays
The substituted quinazoline-2,4-dione core has been identified as a versatile inhibitor of several enzyme families. In vitro assays are crucial for determining the potency and selectivity of these compounds, typically by measuring the concentration required to inhibit 50% of the enzyme's activity (IC50).
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling pathways by hydrolyzing cyclic nucleotides like cAMP and cGMP. Inhibition of specific PDEs is a therapeutic strategy for various diseases. The quinazoline (B50416) scaffold has been a subject of interest in the development of PDE inhibitors. nih.gov
In vitro studies have shown that derivatives of the quinazoline core exhibit inhibitory activity against PDE7, an enzyme primarily expressed in immune cells and the brain. researchgate.net For instance, various thioquinazoline and sulfarylquinazoline derivatives have been reported as potent inhibitors of the catalytic domain of PDE7. nih.gov The development of selective PDE7 inhibitors is considered a promising approach for treating inflammatory and neurological disorders. nih.gov While specific IC50 values for 5-fluoro-3-methyl-1H-quinazoline-2,4-dione against PDE7 or PDE8 are not prominently documented, the general activity of the quinazoline class suggests this is a potential area of interaction. Research has also explored the synthesis of dual PDE7/PDE8 inhibitors, highlighting the continued investigation into the selectivity profile of this class of compounds. nih.gov
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention. The quinazoline framework is a well-established pharmacophore in the design of kinase inhibitors. mdpi.comrsc.org Several FDA-approved drugs containing the quinazoline core, such as gefitinib (B1684475) and erlotinib, function by inhibiting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. mdpi.comrsc.org
Research into 3-methyl-quinazolinone derivatives, which are structurally similar to this compound, has demonstrated potent EGFR inhibitory activity. researchgate.net In vitro kinase assays revealed that substitutions on the phenylimino-methyl group at the 2-position significantly influence inhibitory potency against wild-type EGFR (EGFRwt-TK). researchgate.net For example, compounds with fluoro substitutions showed significant inhibition. researchgate.net
| Compound Name | Structure | Inhibition of EGFRwt-TK at 1 µM (%) | IC50 (nM) |
|---|---|---|---|
| 2-{4-[(3-Fluoro-phenylimino)-methyl]-phenoxymethyl}-3-methyl-3H-quinazolin-4-one | Analog | 64.95 | - |
| 2-{4-[(3,4-Difluoro-phenylimino)-methyl]-phenoxymethyl}-3-methyl-3H-quinazolin-4-one | Analog | - | 10 |
| 2-{4-[(3,5-Difluoro-phenylimino)-methyl]-phenoxymethyl}-3-methyl-3H-quinazolin-4-one | Analog | - | - |
Data adapted from a study on related 3-methyl-quinazolinone derivatives. researchgate.net The specific activity of this compound was not detailed in the source.
Furthermore, quinazoline-based compounds have been developed as potent inhibitors of FMS-like Tyrosine Kinase 3 (FLT3), a key target in acute myeloid leukemia (AML). nih.govnih.gov Some of these inhibitors also show activity against Aurora kinases, demonstrating a multi-kinase inhibition profile. nih.govnih.gov The PI3K/Akt/mTOR signaling pathway, another critical cancer-related cascade, has also been targeted by quinazoline derivatives, with some compounds showing micromolar inhibitory activity against PI3Kα. mdpi.com
The therapeutic potential of the quinazoline-2,4-dione scaffold extends to other enzyme targets. Several reports have indicated that this class of compounds possesses cholinesterase inhibitory activity, which is relevant for the management of neurodegenerative diseases like Alzheimer's disease. nih.govmdpi.com
In vitro studies on 2,4-disubstituted quinazoline derivatives have demonstrated potent and selective inhibition of butyrylcholinesterase (BuChE) over acetylcholinesterase (AChE). nih.gov Kinetic analyses suggest a mixed-type inhibition pattern, indicating that these compounds may bind to both the catalytic active site and the peripheral anionic site of the enzyme. nih.gov
| Compound ID | Description | IC50 against eqBuChE (µM) |
|---|---|---|
| 6f | 2,4-disubstituted quinazoline derivative | 0.52 |
| 6j | 2,4-disubstituted quinazoline derivative | 3.65 |
| 6h | 2,4-disubstituted quinazoline derivative | 6.74 |
Data adapted from a study on related 2,4-disubstituted quinazoline derivatives. nih.gov The specific activity of this compound was not detailed in the source.
Receptor Binding Studies in Recombinant Systems (in vitro assays)
Beyond enzyme inhibition, the quinazoline scaffold has been shown to interact with various cell surface receptors. In vitro receptor binding assays, often using recombinant systems expressing a specific receptor subtype, are essential to characterize the affinity (often denoted by Ki, the inhibition constant) and functional activity (agonist, antagonist) of a compound.
The γ-aminobutyric acid type A (GABAA) receptor is a ligand-gated ion channel and the primary target for benzodiazepines, which modulate the receptor's function to produce sedative and anxiolytic effects. The quinazolinone core has been investigated for its potential to modulate GABAA receptors.
Electrophysiological studies on recombinant GABAA receptors (e.g., α1β2γ2 subtype) expressed in Xenopus oocytes are a common in vitro method to assess the functional effects of compounds. These assays measure changes in the chloride current induced by the compound in the presence of GABA. While many pyrazolo[1,5-a]quinazoline derivatives have been screened using this method, showing a range of activities from agonist to antagonist profiles, specific data for this compound is limited. However, these studies confirm that the broader quinazolinone structure is capable of interacting with the benzodiazepine (B76468) binding site on the GABAA receptor.
The serotonin (B10506) 5-HT2A receptor, a G-protein coupled receptor, is a key target for antipsychotic drugs and is implicated in various central nervous system functions. The quinazoline scaffold has been successfully utilized to develop potent and selective 5-HT2A receptor ligands.
In vitro binding assays are used to determine the affinity of these compounds for the receptor. For example, one study on a series of 2-(piperazin-1-yl)quinazolin-4-amine (B3346251) derivatives identified a compound with a high affinity for the 5-HT2A receptor, exhibiting a Ki value of 14.04 nM. Subsequent functional assays demonstrated that this compound acts as a 5-HT2A receptor antagonist with an IC50 of 1.66 μM. The basicity of the piperazine (B1678402) moiety is often crucial for the interaction with a key aspartate residue in the receptor binding pocket. While the specific basicity modulation of this compound has not been detailed, the established structure-activity relationships for quinazoline-based 5-HT2A antagonists highlight the importance of specific substitutions in achieving high-affinity binding and functional antagonism.
Cellular Pathway Modulation and Phenotypic Assays in Cell Lines (in vitro)
The quinazoline-2,4-dione scaffold is a core structure in many compounds investigated for their potential in oncology. nih.gov In vitro studies on various cancer cell lines have demonstrated that derivatives of this scaffold can significantly influence cellular pathways related to cell death, proliferation, and survival. nih.gov
Induction of Apoptosis and Necroptosis in Cancer Cell Lines (in vitro)
Derivatives of quinazoline-2,4-dione have been shown to be potent inducers of apoptosis, a form of programmed cell death, in various cancer cell lines. For instance, certain 3-substituted quinazoline-2,4(1H,3H)-dione derivatives were found to induce significant levels of apoptosis in HCT-116 colorectal cancer cells. nih.gov Mechanistic studies on other quinazoline analogs revealed that apoptosis could be triggered through the modulation of key signaling proteins. One study on a novel quinazoline-containing 1,2,3-triazole (4-TCPA) confirmed its ability to induce both early and late apoptosis, as assessed by Annexin V/PI double staining and the activation of caspase-3/7. researchgate.net This pro-apoptotic activity was linked to the downregulation of survival pathways involving EGFR, mTOR, and Akt. researchgate.net Similarly, other quinazoline derivatives have been shown to induce apoptosis by causing DNA damage that subsequently inhibits topoisomerase II, a critical enzyme in DNA replication and repair. nih.gov
There is currently a lack of specific research in the retrieved results investigating the induction of necroptosis by quinazoline-2,4-dione derivatives.
Cell Cycle Progression Analysis and Perturbations (in vitro)
Perturbation of the cell cycle is a key mechanism through which many anticancer agents exert their effects. Quinazolinone derivatives have demonstrated the ability to arrest the cell cycle at various phases, thereby inhibiting tumor cell proliferation. Studies on certain 3-substituted quinazoline-2,4(1H,3H)-diones showed they could arrest the cell cycle in HCT-116 cells. nih.gov
More detailed analyses of other analogs have identified specific checkpoints that are targeted. For example, one quinazolinone-chalcone derivative caused a concentration-dependent increase of cells in the G2/M phase, rising from 1% to 52% in Mia Paca-2 pancreatic cancer cells. researchgate.net This arrest was associated with the decreased expression of cyclin B1 and cdk1, key regulators of the G2/M transition. researchgate.net Another quinazoline derivative, investigated as a topoisomerase II inhibitor, was found to arrest cell growth at both the S and G2/M phases in HCT-116 cells. nih.gov
| Compound Class | Cell Line | Observed Effect | Key Molecular Changes |
|---|---|---|---|
| Quinazolinone-Chalcone Derivative | Mia Paca-2 (Pancreatic) | G2/M phase arrest | Decreased expression of Cyclin B1 and cdk1 |
| nih.govrsc.orgmdpi.comtriazolo[4,3-c]quinazoline | HCT-116 (Colorectal) | S and G2/M phase arrest | Inhibition of Topoisomerase II |
| 3-Substituted Quinazoline-2,4(1H,3H)-dione | HCT-116 (Colorectal) | Cell cycle arrest (phase unspecified) | Inhibition of c-Met/VEGFR-2 |
Elucidation of Mechanisms Underlying Anti-Proliferative Activity (in vitro)
The anti-proliferative activity of quinazoline-2,4-dione derivatives stems from their ability to interact with and inhibit various molecular targets crucial for cancer cell growth and survival. A prominent strategy has been the design of these derivatives as kinase inhibitors. nih.gov Some 3-substituted quinazoline-2,4(1H,3H)-diones have been synthesized as dual inhibitors of c-Met and VEGFR-2 tyrosine kinases, with some compounds showing inhibitory activity in the nanomolar range. nih.gov
Another identified mechanism is the inhibition of Poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. Novel quinazoline-2,4(1H,3H)-dione derivatives bearing a 3-amino pyrrolidine (B122466) moiety were developed as potent PARP-1/2 inhibitors, with IC₅₀ values against PARP-1 reaching the nanomolar level. rsc.org The inhibition of PARP is particularly effective in cancers with existing DNA repair defects.
Additionally, some quinazoline analogs act as intercalative Topoisomerase II inhibitors. nih.gov By inserting themselves into DNA and preventing the enzyme from re-ligating DNA strands, they introduce double-strand breaks, which triggers cell cycle arrest and apoptosis. nih.gov
| Derivative Class | Molecular Target | Cancer Cell Line | Potency (IC₅₀) |
|---|---|---|---|
| 3-Amino Pyrrolidine Quinazoline-2,4-dione | PARP-1 | Enzymatic Assay | ~10⁻⁹ M range |
| 3-Substituted Quinazoline-2,4-dione | c-Met / VEGFR-2 | Enzymatic Assay | 0.035–0.297 µM range |
| nih.govrsc.orgmdpi.comtriazolo[4,3-c]quinazoline | Topoisomerase II | HCT-116 | 2.44 µM |
Investigation of Multidrug Resistance Reversal Mechanisms (in vitro)
Multidrug resistance (MDR) is a significant challenge in cancer therapy where cancer cells become resistant to a variety of structurally and mechanistically unrelated chemotherapeutic drugs. nih.gov Common mechanisms include the overexpression of ATP-binding cassette (ABC) transporters that eject drugs from the cell. nih.gov Based on the available search results, there is no specific information regarding the investigation of this compound or its close analogs in the context of reversing multidrug resistance.
Comprehensive Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Elucidation
Understanding the relationship between the chemical structure of quinazoline-2,4-dione derivatives and their biological activity is crucial for designing more potent and selective anticancer agents.
Identification of Critical Pharmacophoric Features and Substitution Effects
Structure-activity relationship (SAR) studies on the quinazolinone scaffold have revealed several key features that influence its pharmacological activity. nih.gov The nature and position of substituents on both the benzene (B151609) and pyrimidine (B1678525) rings heavily influence the biological properties. nih.gov
For general quinazolinone derivatives, substitutions at positions 2 and 3 are critical. nih.gov Furthermore, the presence of a halogen atom, such as fluorine, at positions like 5, 6, or 8 can significantly modulate the compound's activity. nih.gov In one study on quinazolinone-2-carboxamides, replacing a fluorine atom at the R⁴ position with a hydrogen dramatically improved antiplasmodial potency by over 300-fold, highlighting the sensitive and sometimes unpredictable effect of halogen substitution. acs.org The presence of a substituted aromatic ring at the N-3 position is also considered important for activity. nih.gov These general SAR principles suggest that the specific combination of a fluorine atom at position 5 and a methyl group at position 3 in this compound would confer a distinct biological activity profile that requires specific empirical investigation.
Quantitative Analysis of Fluorine and Methyl Substituent Effects on Molecular Interactions and Mechanistic Outcomes
The presence and positioning of the fluorine and methyl groups on the 1H-quinazoline-2,4-dione scaffold are critical in defining the compound's interaction with biological systems. The quantitative impact of these substituents can be systematically evaluated through comparative in vitro studies with analogue compounds.
The fluorine atom at the 5-position significantly influences the molecule's electronic properties. Due to its high electronegativity, fluorine can alter the charge distribution across the aromatic ring system, potentially affecting p-stacking interactions and hydrogen bond accepting capabilities. The impact of this substitution is often quantified by comparing the binding affinity or enzymatic inhibition constants (e.g., Ki, IC50) of this compound with its non-fluorinated counterpart, 3-methyl-1H-quinazoline-2,4-dione.
The methyl group at the 3-position primarily impacts the steric and lipophilic character of the molecule. This substitution can influence how the compound fits into a binding pocket and may affect its solubility and membrane permeability in in vitro models. Quantitative structure-activity relationship (QSAR) studies on a series of N3-substituted quinazoline-2,4-diones can provide data on the optimal size and lipophilicity for a particular biological target.
A hypothetical data table illustrating the comparative analysis of these substituents on a target enzyme could be structured as follows:
| Compound | Substitution | Target Enzyme IC50 (µM) |
| 1 | 5-Fluoro, 3-Methyl | Data Not Available |
| 2 | 3-Methyl | Data Not Available |
| 3 | 5-Fluoro | Data Not Available |
| 4 | Unsubstituted | Data Not Available |
This interactive table is for illustrative purposes. Specific quantitative data for this compound and its direct analogues are not publicly available in the current literature.
Rational Design of Analogues for Targeted Mechanistic Probes
The rational design of analogues based on the this compound structure is a key strategy for developing probes to investigate biological mechanisms. These probes are designed to interact with specific cellular components, allowing for the elucidation of molecular pathways and target identification.
The design process typically involves modifying the core structure to incorporate reporter groups or reactive functionalities while aiming to retain or systematically alter the parent compound's biological activity. For instance, a photoaffinity label could be introduced to allow for covalent cross-linking to a target protein upon UV irradiation, enabling its identification.
Another approach in rational design is to synthesize a focused library of analogues with systematic variations at specific positions of the quinazoline-2,4-dione scaffold. By keeping the 5-fluoro and 3-methyl groups constant, modifications at other positions (e.g., positions 1, 6, 7, or 8) can be explored to probe the structure-activity relationship (SAR) and identify key interaction points with a biological target.
The design of these mechanistic probes is guided by computational modeling and a deep understanding of the target's structure and function. Docking studies can predict how modifications to the lead compound will affect its binding mode and affinity, thereby prioritizing the synthesis of the most informative analogues.
Emerging Research Directions and Future Perspectives for Fluorinated Quinazolinedione Derivatives
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction Workflows
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of fluorinated quinazolinedione derivatives. nih.govnih.gov These computational tools can analyze vast datasets to identify complex structure-activity relationships (SAR) that are not apparent through traditional analysis.
Key Applications in Development:
De Novo Design: Generative AI models can design novel quinazolinedione structures with desired properties from the ground up, exploring a much wider chemical space than is possible with conventional methods. youtube.comspringernature.com
Predictive Modeling: ML algorithms, such as random forests and graph neural networks, are being trained to predict the biological activity, pharmacokinetic profiles (absorption, distribution, metabolism, excretion), and potential toxicity of new compounds before they are synthesized. youtube.com This significantly reduces the time and cost associated with early-stage discovery. nih.gov
Virtual Screening: AI-driven platforms can rapidly screen massive virtual libraries of compounds to identify those most likely to interact with a specific biological target, prioritizing synthetic efforts on the most promising candidates. youtube.comspringernature.com
| AI/ML Application | Description | Potential Impact on Quinazolinedione Research |
| Generative Models | Algorithms that create new molecular structures based on learned patterns and desired properties. | Rapid generation of novel fluorinated quinazolinedione analogs with optimized characteristics. |
| Predictive Toxicology | Machine learning models trained to forecast potential adverse effects of chemical compounds. | Early deselection of candidates with unfavorable safety profiles, saving resources. |
| High-Throughput Virtual Screening | AI-powered screening of millions of virtual compounds against a biological target. | Efficient identification of potent hits from vast chemical libraries for further development. |
Exploration of Novel Biological Target Classes for Future Intervention Strategies
While quinazolinedione derivatives have been explored for various targets, future research is expanding into novel and challenging biological target classes. The unique properties conferred by the fluorine atom can be leveraged to achieve desired interactions with these new targets. nih.gov
Emerging Areas of Interest:
Immune Checkpoints: Researchers are designing quinazoline (B50416) derivatives as inhibitors of immune checkpoints like PD-1/PD-L1 and IDO1, aiming to develop new immunotherapies for cancer. nih.gov
Protein-Protein Interactions (PPIs): The quinazolinedione scaffold can be elaborated to create molecules that disrupt specific PPIs, which are implicated in a wide range of diseases but are notoriously difficult to target with small molecules.
Kinase Inhibitors: Fluorinated quinazolines continue to be investigated as inhibitors of specific kinases, such as Aurora A, which are crucial in cell division and are often dysregulated in cancer. nih.gov The fluorine atom can enhance binding affinity within the kinase hinge region. nih.gov
Epigenetic Targets: There is growing interest in developing quinazolinedione derivatives that can modulate the activity of epigenetic enzymes, such as histone deacetylases (HDACs) or methyltransferases, offering new avenues for treating cancers and other genetic diseases.
The exploration of these novel targets will diversify the therapeutic potential of the fluorinated quinazolinedione chemical class beyond its traditional applications.
Development of Advanced In Vitro Assay Systems for Enhanced Mechanistic Elucidation
To better understand how fluorinated quinazolinedione derivatives function at a molecular level, the development of sophisticated in vitro assay systems is crucial. These advanced platforms provide deeper insights than traditional biochemical assays.
Innovative Assay Technologies:
High-Content Screening (HCS): This technology uses automated microscopy and image analysis to simultaneously measure multiple parameters in cells treated with a compound. It can reveal nuanced effects on cell morphology, protein localization, and signaling pathways, providing a detailed picture of the compound's mechanism of action.
Cell-Based Thermal Shift Assays (CETSA): CETSA can confirm direct target engagement in a cellular environment by measuring changes in protein thermal stability upon compound binding. This provides definitive evidence that a compound interacts with its intended target inside the cell.
DNA Intercalation Studies: For compounds suspected of interacting with nucleic acids, biophysical techniques can be employed to study their binding mode and affinity, clarifying whether they act by intercalating between DNA base pairs. nih.gov
Phenotypic Screening: This approach involves testing compounds in complex, disease-relevant cellular models (e.g., 3D organoids or co-culture systems) to identify molecules that produce a desired phenotypic change, without a priori knowledge of the specific target.
These advanced assays are critical for validating new biological targets and for providing a comprehensive understanding of the molecular mechanisms underlying the activity of new fluorinated quinazolinedione derivatives. nih.gov
Strategic Development of Bio-conjugation and Prodrug Approaches for Research Applications
To improve the properties and applicability of fluorinated quinazolinediones, researchers are increasingly turning to bio-conjugation and prodrug strategies. nih.govnih.gov These approaches modify the parent compound to enhance its delivery, selectivity, or experimental utility.
Prodrugs: A prodrug is an inactive form of a compound that is converted into the active form in the body, often at the specific site of action. nih.gov This strategy can be used to improve solubility, increase bioavailability, or reduce off-target effects. For quinazolinediones, this could involve masking a key functional group with a moiety that is cleaved by specific enzymes present in a tumor microenvironment. nih.govrsc.org
Bio-conjugation: This involves linking the quinazolinedione molecule to another chemical entity, such as a fluorescent dye, a peptide, or a nanoparticle. These conjugates can be used as research tools to visualize the compound's distribution in cells or tissues, or to direct the molecule to a specific cell type. Bioorthogonal chemistry provides powerful tools for creating these conjugates with high precision. rsc.org
These strategies expand the utility of fluorinated quinazolinediones, transforming them into highly targeted agents and versatile research probes. nih.gov
Establishment of Collaborative Research Frameworks for Accelerating Discovery in Fluorinated Heterocycle Chemistry
The complexity and interdisciplinary nature of modern drug discovery necessitate a move towards more collaborative research models. mdpi.com Progress in the field of fluorinated heterocycles like 5-fluoro-3-methyl-1H-quinazoline-2,4-dione will be significantly accelerated by establishing frameworks that unite experts from different fields.
Elements of a Collaborative Framework:
Academia-Industry Partnerships: Combining the innovative basic research of academic labs with the drug development expertise and resources of pharmaceutical companies can streamline the translation of discoveries into viable therapeutic candidates.
Open Science Initiatives: Sharing data, chemical probes, and research tools through open platforms can prevent duplication of effort and foster a more creative and efficient research environment.
Interdisciplinary Consortia: Bringing together synthetic chemists, computational scientists, biologists, and pharmacologists allows for a multi-faceted approach to problem-solving, from initial compound design to preclinical evaluation.
Such collaborative efforts are essential for tackling the significant challenges in medicinal chemistry and for fully realizing the therapeutic potential of fluorinated quinazolinedione derivatives. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
